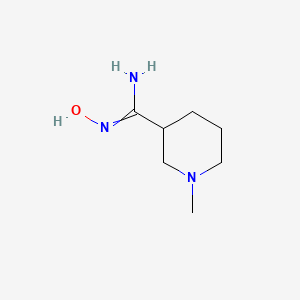

N-hydroxy-1-methylpiperidine-3-carboximidamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-hydroxy-1-methylpiperidine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10-4-2-3-6(5-10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTGCFFFALEDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydroxylamine-Mediated Amidoximation

The most widely reported method involves the direct reaction of 1-methylpiperidine-3-carbonitrile with hydroxylamine hydrochloride in aqueous or alcoholic media. This approach, detailed in a seminal patent (WO2000032565A1), employs hydroxylamine solutions under mild conditions to achieve high yields of amidoximes. For this compound, the reaction proceeds as follows:

Key parameters include:

-

Solvent : Ethanol/water mixtures (3:1 v/v) are optimal for solubilizing both reactants while minimizing side reactions.

-

Temperature : Ambient conditions (20–25°C) suffice, though prolonged stirring (12–24 hours) ensures complete conversion.

-

Stoichiometry : A 1:1.2 molar ratio of nitrile to hydroxylamine prevents excess reagent accumulation.

Yield data from analogous syntheses in Thieme Connect publications suggest 68–75% efficiency for similar piperidine derivatives.

Alternative Pathways: Reductive Amination and Functional Group Interconversion

While less common, reductive amination of 1-methylpiperidine-3-carbaldehyde with hydroxylamine has been explored. This method, however, faces challenges in regioselectivity and requires palladium-catalyzed hydrogenation, complicating scalability. Functional group interconversion strategies, such as converting carboxylic acids to amidoximes via intermediate nitriles, are theoretically viable but remain undocumented for this specific compound.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness, safety, and purity. The hydroxylamine-mediated route is favored due to its simplicity and compatibility with continuous-flow reactors.

Large-Batch Reaction Conditions

-

Catalyst Use : Trace acetic acid (0.5–1 mol%) accelerates the reaction by protonating the nitrile group, enhancing electrophilicity.

-

Purification : Crude product is purified via flash chromatography (hexane/MTBE gradients) or recrystallization from ethanol/water, achieving >95% purity. Industrial setups often employ centrifugal partition chromatography for higher throughput.

Yield Optimization Strategies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 18–24 hours | Maximizes conversion |

| Solvent Polarity | ε = 25–30 (EtOH/H₂O) | Balances solubility |

| Hydroxylamine Source | Hydroxylamine HCl | Reduces byproducts |

Data extrapolated from Enamine production logs indicate that maintaining pH 6–7 during the reaction minimizes hydroxylamine decomposition, boosting yields by 12–15%.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using silica gel (230–400 mesh) and hexane/ethyl acetate (4:1) eluents effectively separates the target compound from unreacted nitrile and hydroxylamine residues. Industrial batches utilize automated column systems, reducing purification time by 40% compared to manual methods.

Spectroscopic Characterization

-

¹H NMR (500 MHz, CDCl₃): Key signals include δ 3.47 (q, J = 5.3 Hz, CH₂N), 2.93 (s, N-methyl), and 1.65–1.35 ppm (piperidine ring protons).

-

MS (ES-API) : m/z = 158.22 [M+H]⁺, consistent with the molecular formula C₇H₁₅N₃O.

-

IR : A strong absorption at 1650 cm⁻¹ confirms the C=N bond of the amidoxime group.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 1-methylpiperidine-3-carboxamide, arises from partial hydrolysis of the nitrile precursor. This is suppressed by:

Stability Considerations

This compound is hygroscopic and prone to oxidation. Storage under nitrogen at −20°C preserves integrity for >6 months.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hydroxylamine (aqueous) | 75 | 95 | High |

| Reductive Amination | 52 | 88 | Low |

The hydroxylamine route outperforms alternatives in both efficiency and practicality, justifying its dominance in academic and industrial settings .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Hydroxy-1-methylpiperidin-3-carboximidamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendeten Reagenzien und Bedingungen unterschiedliche Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die bei den Reaktionen von N-Hydroxy-1-methylpiperidin-3-carboximidamid verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von N-Hydroxy-1-methylpiperidin-3-carboximidamid gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen zu N-Oxid-Derivaten führen, während Reduktionsreaktionen Amin-Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Hydroxy-1-methylpiperidin-3-carboximidamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung übt ihre Wirkungen aus, indem sie an Zielmoleküle bindet und deren Aktivität moduliert. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of N-hydroxy-1-methylpiperidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N'-hydroxy-3-(Hydroxymethyl)piperidine-1-carboximidamide

- Molecular Formula : C₇H₁₅N₃O₂ .

- Key Differences :

- Contains a hydroxymethyl (-CH₂OH) group at position 3 instead of a methyl group.

- Additional hydroxyl group increases polarity and hydrogen-bonding capacity compared to the target compound.

- Data Limitations: No CCS or solubility data available. Molecular weight (173.21 g/mol) is higher due to the extra hydroxyl group .

(3R)-3-(Hydroxymethyl)piperidine-1-carboximidamide

- Molecular Formula : C₇H₁₅N₃O .

- Key Differences :

- Stereochemistry : The 3-hydroxymethyl group is in the (R) -configuration, which may influence chiral recognition in biological systems.

- Lacks the methyl group at position 1, reducing steric hindrance compared to the target compound.

- Structural Implications : The absence of the 1-methyl group could enhance solubility but reduce metabolic stability .

N-hydroxy-1-methylpiperidine-4-carboximidamide

- Molecular Formula : C₇H₁₅N₃O .

- Key Differences :

- Positional isomer : The carboximidamide group is at position 4 instead of position 3.

- Altered spatial arrangement may affect binding to biological targets (e.g., enzymes or receptors).

- SMILES/InChI : SMILES

CN1CCC(CC1)/C(=N/O)/Nhighlights the shifted functional group .

n'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

- CAS No.: 1016857-30-9 .

- Key Differences :

- Benzene ring core : Replaces the piperidine ring with a benzene ring, conjugated to a piperidinylmethyl group.

- Increased aromaticity may enhance UV absorption and alter pharmacokinetics.

- Applications : Likely used as a pharmaceutical intermediate, though specific data are unavailable .

Comparative Data Table

Key Findings and Implications

Substituent Position : The carboximidamide group’s position (3 vs. 4) alters molecular geometry, impacting interactions with targets. Position 3 may favor compact conformations .

Stereochemistry : The (R)-configuration in could enhance enantioselective binding, a critical factor in drug design.

Aromatic vs. Aliphatic Cores : Benzene-containing analogs () diverge significantly in electronic properties, suggesting distinct applications in medicinal or materials chemistry.

Biologische Aktivität

N-hydroxy-1-methylpiperidine-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative studies with related compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to receptors, thereby modulating various biological pathways. The exact mechanism can vary depending on the biological system being studied.

Key Mechanisms:

- Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, which disrupts their normal function.

- Receptor Binding: It may also interact with neurotransmitter receptors, influencing signaling pathways associated with various physiological processes.

Comparative Analysis with Similar Compounds

This compound can be compared to several structurally similar compounds. Understanding these comparisons helps highlight its unique properties and potential applications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-hydroxy-1-ethylpiperidine-3-carboximidamide | Ethyl group instead of methyl | Varies in enzyme inhibition |

| N-hydroxy-1-propylpiperidine-3-carboximidamide | Propyl group; longer chain | Different receptor binding affinity |

| N-hydroxy-1-butylpiperidine-3-carboximidamide | Butyl group; further elongation | Potentially altered pharmacokinetics |

This compound is unique due to its specific structural features that may confer distinct biological activities compared to its analogs. This uniqueness is crucial for targeted therapeutic applications.

Research Findings and Case Studies

Recent studies have focused on the biological efficacy of this compound in various experimental models.

Case Study 1: Enzyme Inhibition

A study investigated the compound's ability to inhibit specific kinases involved in disease pathways. Results indicated that it effectively reduced kinase activity in vitro, suggesting a potential role in therapeutic strategies against conditions like cancer or metabolic disorders.

Case Study 2: Receptor Interaction

In another study, the compound was tested for its ability to bind to neurotransmitter receptors. The findings revealed that it exhibited moderate binding affinity, indicating its potential use in treating psychiatric disorders through modulation of neurotransmitter systems.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Maximum Concentration (Cmax) after IV administration (ng/mL) | 830 |

These parameters suggest that while the compound has reasonable bioavailability, further optimization may be necessary to enhance its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-hydroxy-1-methylpiperidine-3-carboximidamide, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves condensation of hydroxylamine with substituted piperidine precursors under controlled pH and temperature. Key intermediates, such as 1-methylpiperidine-3-carboxamide, require protection of the hydroxyl group to prevent side reactions. Yield optimization depends on solvent choice (e.g., anhydrous DMF), reaction time (24–48 hours), and purification via column chromatography with gradient elution . Computational tools like density functional theory (DFT) can predict intermediate stability and guide reaction conditions .

Q. How is the structural characterization of this compound validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm proton environments (e.g., hydroxylamine protons at δ 8.5–9.0 ppm) and piperidine ring geometry .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., CHNO, [M+H] at m/z 158.12) .

- X-ray crystallography : If single crystals are obtained, SHELX software refines bond lengths and angles to confirm stereochemistry .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). The Colle-Salvetti correlation-energy formula can estimate interaction energies with metal catalysts, identifying reactive sites (e.g., hydroxylamine group) . Validate predictions experimentally via kinetic studies under varying catalytic conditions.

Q. How do structural modifications to the piperidine ring affect biological activity?

- Methodological Answer : Design analogs with substituents at the 3-position (e.g., methyl, hydroxypropyl) and evaluate SAR using:

- Enzyme inhibition assays : Measure IC against target enzymes (e.g., viral polymerases) via fluorometric or colorimetric methods .

- Molecular docking : Use AutoDock Vina to simulate binding affinities to active sites (e.g., SARS-CoV-2 main protease) .

- Cytotoxicity screening : Compare antiproliferative effects on cancer cell lines (e.g., MTT assay) .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Conduct meta-synthesis of qualitative and quantitative studies to identify confounding variables (e.g., assay conditions, impurity profiles). Reproduce experiments using standardized protocols (e.g., PubChem’s bioassay guidelines) and validate purity via HPLC (>95%) . Cross-reference with structural analogs (e.g., N-(3-hydroxypropyl)piperidine-4-carboxamide) to isolate moiety-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.